Cas no 86-21-5 (Pheniramine)

Pheniramine is een antihistaminicum van de eerste generatie dat voornamelijk wordt ingezet voor de behandeling van allergische aandoeningen, zoals hooikoorts, conjunctivitis en urticaria. Het werkt door competitieve remming van H1-histaminereceptoren, wat leidt tot een vermindering van allergische symptomen zoals jeuk, niezen en rhinorroe. Een belangrijk voordeel is de snelle beginwerking, waardoor het geschikt is voor acute verlichting. Bovendien heeft het een bewezen effectiviteit en een goed veiligheidsprofiel bij correct gebruik. Het wordt vaak farmaceutisch verwerkt in orale of oftalmische formuleringen.
Pheniramine structure
Pheniramine structure
Product Name:Pheniramine
CAS-nummer:86-21-5
MF:C16H20N2
MW:240.343403816223
CID:34370
PubChem ID:4761
Update Time:2025-11-01

Pheniramine Chemische en fysische eigenschappen

Naam en identificatie

    • Pheniramine
    • 1-Phenyl-1-(2-pyridyl)-3-dimethylaminopropane
    • 2-(3-Dimethylamino-1-phenylpropyl)pyridine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine
    • N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
    • Pheniramine solution
    • Avil
    • Feniramine
    • Histapyridamine
    • Metron
    • N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine
    • Propheniramine
    • Prophenpyridamine
    • Pyriton
    • Trimeton
    • Tripoton
    • SY246337
    • Prestwick2_000059
    • EINECS 201-656-2
    • N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine
    • UNII-134FM9ZZ6M
    • SPBio_001274
    • 2-(.ALPHA.-(2-DIMETHYLAMINOETHYL)BENZYL)PYRIDINE
    • Feniramina [INN-Spanish]
    • NSC-47965
    • IDI1_000235
    • KBio2_006691
    • NCGC00015831-12
    • BRD-A23072235-050-05-2
    • AB00053521_19
    • SCHEMBL4796
    • 86-21-5
    • LS-1852
    • BSPBio_002380
    • KBio3_001600
    • Lopac0_000981
    • 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-
    • DivK1c_000235
    • FT-0603298
    • CHEMBL1193
    • SBI-0050954.P004
    • WLN: T6NJ BYR&2N1&1
    • AB00053521_18
    • NCGC00015831-03
    • 2-Pyridinepropanamine,N-dimethyl-.gamma.-phenyl-
    • PHENIRAMINE [INN]
    • A900022
    • BRD-A23072235-050-09-4
    • KBioGR_001311
    • KBio1_000235
    • KBio2_004123
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-
    • KBio2_001555
    • Pheniramine [INN:BAN]
    • Pyridine, 2-(alpha-(2-(dimethylamino)ethyl)benzyl)-
    • Prophenpyridamine; Pyriton
    • CCG-205061
    • EN300-18563895
    • IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • 1-PHENYL-1-(2-PYRIDYL)-3-DI-METHYLAMINOPROPANE
    • Spectrum_001075
    • Q656259
    • DTXSID0023454
    • Spectrum5_001028
    • dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine
    • Dexchlorpheniramine Maleate EP Impurity A
    • 2-[.alpha.-(2-Dimethylaminoethyl)benzyl]pyridine
    • Prestwick0_000059
    • (+/-)-PHENIRAMINE
    • SPBio_002138
    • Prestwick3_000059
    • Oprea1_875595
    • NCGC00162306-01
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylanine
    • N,N-Dimethyl-gamma-phenyl-2-pyridinepropanamine
    • Avil (TN)
    • BRN 0192445
    • N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
    • STL329242
    • 2-(alpha-(2-Dimethylaminoethyl)benzyl)pyridine
    • Inhiston (Salt/Mix)
    • Pheniramine 1.0 mg/ml in Methanol
    • BPBio1_000239
    • 3-(Phenyl-4-D)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
    • Prestwick1_000059
    • AKOS022110089
    • 3-Phenyl-3-(2-pyridyl)-N,N-dimethylpropylamine
    • 2-[alpha-(2-dimethylaminoethyl)benzyl]pyridine
    • AB00053521
    • CHEBI:91591
    • KBioSS_001555
    • 2-[.alpha.-[2-(Dimethylamino)ethyl]benzyl]pyridine
    • PHENIRAMINE [VANDF]
    • NCGC00015831-07
    • p-Aminosalicylsaures salz
    • NINDS_000235
    • Pheniramine (INN)
    • BDBM50017656
    • Spectrum4_000966
    • NCGC00015831-02
    • 2122800-15-9
    • N,N-DIMETHYL-.GAMMA.-PHENYL-2-PYRIDINEPROPANAMINE
    • N,N-Dimethyl-3-phenyl-3-(2-pyridinyl)-1-propanamine #
    • PHENIRAMINE [MART.]
    • NSC47965
    • pheniramin-
    • Dimethyl-(3-phenyl-3-pyridin-2-yl-propyl)-amine
    • Pheniraminum
    • NSC 47965
    • Feniramina
    • CS-O-11352
    • Pheniramine Bimaleate
    • DB01620
    • Dimethyl(3-phenyl-3-(2-pyridyl)propyl)amine
    • 155683-10-6
    • PM 241 (Salt/Mix)
    • D08355
    • PYRIDINE, 2-(.ALPHA.-(2-(DIMETHYLAMINO)ETHYL)BENZYL)-
    • D04OBB
    • NCI-C60695
    • Metron (Salt/Mix)
    • 2-Pyridinepropanamine, N,N-dimethyl-gamma-phenyl-(9CI)
    • PHENIRAMINE [MI]
    • Pyridine, 2-[.alpha.-[2-(dimethylamino)ethyl]benzyl]-
    • 5-22-10-00487 (Beilstein Handbook Reference)
    • PHENIRAMINE [WHO-DD]
    • MFCD31699964
    • SDCCGSBI-0050954.P005
    • Spectrum3_000760
    • 134FM9ZZ6M
    • Pheniraminum [INN-Latin]
    • Spectrum2_001277
    • PHENIRAMINE (SEE ALSO PHENIRAMINE MALEATE 132-20-7)
    • Brompheniramine Maleate Imp. C (EP); Brompheniramine Imp. C (EP); (3RS)-N,N-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine; Pheniramine; Brompheniramine Maleate Impurity C; Brompheniramine Impurity C
    • GTPL7267
    • Pyridine, 2[alpha-(2-dimethylaminoethyl)benzyl]
    • BSPBio_000217
    • N,N-Dimethyl-γ-phenyl-2-pyridinepropanamine (ACI)
    • Pyridine, 2-[α-[2-(dimethylamino)ethyl]benzyl]- (8CI)
    • (±)-Pheniramine
    • 2-[α-(2-Dimethylaminoethyl)benzyl]pyridine
    • MeSH ID: D010632
    • LS-14507
    • pyridine, 2-(alpha-(2-dimethylaminoethyl)benzyl)-
    • BRD-A23072235-050-17-7
    • BRD-A23072235-050-18-5
    • NS00000468
    • DB-056919
    • MDL: MFCD00865659
    • Inchi: 1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3
    • InChI-sleutel: IJHNSHDBIRRJRN-UHFFFAOYSA-N
    • LACHT: N1C(C(CCN(C)C)C2C=CC=CC=2)=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 240.16300
  • Monoisotopische massa: 240.162649
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 221
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: none
  • Topologisch pooloppervlak: 16.1

Experimentele eigenschappen

  • Dichtheid: 1.0081
  • Smeltpunt: [107]
  • Kookpunt: bp13 181°; bp2 142°; bp0.5 135°
  • Vlampunt: 华氏:48.2 °F
    摄氏:9 °C
  • Brekindex: nD25 1.5519 to 1.5521
  • PSA: 16.13000
  • LogboekP: 3.16520
  • Kleur/vorm: 1.0 mg/mL in methanol

Pheniramine Beveiligingsinformatie

Pheniramine Douanegegevens

  • HS-CODE:2933399090
  • Douanegegevens:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pheniramine Prijsmeer >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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dimethyl[3-phenyl-3-(pyridin-2-yl)propyl]amine
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Pheniramine Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl… Solvents: Toluene ;  rt
1.2 Reagents: Hydrogen ;  24 h, 60 bar, 125 °C; 125 °C → rt
Referentie
Hydroaminomethylation with novel rhodium-carbene complexes: an efficient catalytic approach to pharmaceuticals
Ahmed, Moballigh; et al, Chemistry - A European Journal, 2007, 13(5), 1594-1601

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referentie
Versatile C(sp2)-C(sp3) Ligand Couplings of Sulfoxides for the Enantioselective Synthesis of Diarylalkanes
Dean, William M.; et al, Angewandte Chemie, 2016, 55(34), 10013-10016

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hantzsch ester Catalysts: 2489222-42-4 (solid solution with triflate analog) Solvents: Acetonitrile ;  6 h, rt
Referentie
Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis
Quan, Yangjian ; et al, Journal of the American Chemical Society, 2020, 142(19), 8602-8607

Productiemethode 4

Reactievoorwaarden
Referentie
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Sodium 4-chlorobenzenesulfonate ,  Ammonium chloride Catalysts: Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: Ethanol ,  Acetonitrile ;  2 h, 25 °C
1.2 Reagents: Potassium methoxide ;  1 h, 25 °C
1.3 Reagents: Water
2.1 -
Referentie
Photoredox-catalyzed branch-selective pyridylation of alkenes for the expedient synthesis of Triprolidine
Zhu, Shengqing; et al, Nature Communications, 2019, 10(1), 1-7

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
2.2 Reagents: Dichloromethane ;  rt
Referentie
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; reflux
Referentie
Photoinduced Three-Component Carboarylation of Unactivated Alkenes with Protic C(sp3)-H Feedstocks
Hong, Yang; et al, Organic Letters, 2022, 24(41), 7677-7684

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
Referentie
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Productiemethode 9

Reactievoorwaarden
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Referentie
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Benzene
Referentie
Aminopropane derivatives
, Germany, , ,

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Dichloromethane ;  rt
Referentie
Anti-Markovnikov hydro(amino)alkylation of vinylarenes via photoredox catalysis
Wu, Zhao ; et al, Nature Communications, 2021, 12(1),

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: 2056267-38-8 ;  48 h, 140 °C
Referentie
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Paul, Bhaskar; et al, ACS Catalysis, 2018, 8(4), 2890-2896

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum
Referentie
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.3 -78 °C; -78 °C → rt; 24 h, rt
1.4 Solvents: Water
2.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Referentie
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Carbon disulfide ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
2.1 Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene](η5-2,4-cyclopentadien-1-yl)cobalt Solvents: Toluene
Referentie
New Synthetic Route to Pheniramines via Hydroformylation of Functionalyzed Olefins
Botteghi, Carlo; et al, Journal of Organic Chemistry, 1994, 59(23), 7125-7

Pheniramine Raw materials

Pheniramine Preparation Products

Pheniramine Leveranciers

Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:86-21-5)Pheniramine
Ordernummer:LE15848
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:13
Prijs ($):discuss personally
E-mail:18501500038@163.com
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:86-21-5)N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
Ordernummer:0176
Voorraadstatus:in Stock
Hoeveelheid:100mg;500mg;1g
Zuiverheid:98%min
Prijsinformatie laatst bijgewerkt:Thursday, 21 August 2025 16:52
Prijs ($):
E-mail:sales@shochem.com
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:86-21-5)Pheniramine
LE15848
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail
SHOCHEM(SHANGHAI) CO.,lTD
(CAS:86-21-5)N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine
0176
Zuiverheid:98%min
Hoeveelheid:100mg;500mg;1g
Prijs ($):Onderzoek
E-mail